2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine
Description
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine is a synthetic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluoromethyl group attached to a piperidine ring, which is further connected to a pyridine ring. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c1-12(9-13)4-7-16(8-5-12)11-10(14)3-2-6-15-11/h2-3,6H,4-5,7-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSVZIVPIFXGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=C(C=CC=N2)N)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced using reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)).
Coupling with Pyridine: The final step involves coupling the fluoromethyl-substituted piperidine with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperidin-1-yl)pyridin-3-amine: Lacks the fluoromethyl group, resulting in different chemical and biological properties.
2-(4-(Chloromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine: Contains a chloromethyl group instead of a fluoromethyl group, leading to variations in reactivity and applications.
Uniqueness
The presence of the fluoromethyl group in 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs .
Biological Activity
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)pyridin-3-amine, known by its CAS number 2090279-15-3, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H18FN3, with a molecular weight of 223.29 g/mol. The structure features a piperidine ring substituted with a fluoromethyl group and a pyridine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H18FN3 |
| Molecular Weight | 223.29 g/mol |
| CAS Number | 2090279-15-3 |
Anticancer Activity
Research indicates that compounds containing piperidine derivatives, such as this compound, exhibit significant anticancer properties. A study highlighted the compound's ability to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells (FaDu). The mechanism involves the activation of apoptotic pathways, leading to cell death and reduced tumor growth .
Neuroprotective Effects
This compound also shows promise in neuropharmacology. It has been investigated for its potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. The inhibition of these enzymes can enhance acetylcholine levels in the brain, potentially improving cognitive function .
Case Studies
- Study on Anticancer Activity : A recent investigation into piperidine derivatives demonstrated that this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin. The study utilized various cancer models to assess the efficacy and mechanism of action .
- Neuroprotective Study : In a preclinical model for Alzheimer's disease, the compound was tested for its ability to inhibit AChE and BuChE. Results indicated significant inhibition rates, suggesting potential therapeutic benefits in cognitive enhancement .
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of piperidine derivatives. For instance, the introduction of polar groups has been shown to improve solubility and metabolic stability while maintaining or enhancing antiparasitic activity against Plasmodium falciparum .
Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
